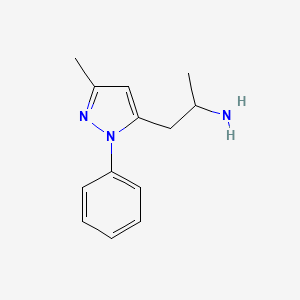

1-(3-甲基-1-苯基-1H-吡咯-5-基)丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine” is a chemical compound with the molecular formula C14H18N4 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors used as antidiabetic agents .

Molecular Structure Analysis

The molecular weight of this compound is 242.32 . The IUPAC name is “1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” and the InChI code is "1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3" . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 429°C at 760 mmHg . The flash point is 213°C . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

杂环的合成

吡唑啉衍生物(如1-(3-甲基-1-苯基-1H-吡唑-5-基)丙烷-2-胺)的化学是一项充满活力的研究领域,因为它在合成各种杂环化合物中很有用。这些化合物作为吡唑并咪唑、噻唑、螺吡啶、螺吡咯、螺并吡喃等化合物的合成构件,展示了它们在生成多样化学结构方面的多功能性。这些衍生物在温和反应条件下的独特反应性促进了从胺、α-氨基羧酸和酚等前体生成各种杂环。这种反应性被用于杂环化合物和染料的合成中,说明了该化合物在化学合成和材料科学中的广泛应用 (Gomaa & Ali, 2020)。

抗真菌应用

针对尖孢镰刀菌的小分子化学合成研究突出了吡唑啉衍生物的潜在抗真菌应用。通过检查各种化合物的构效关系,研究人员已经确定了有助于抗真菌活性的特定药效基团位点。这些见解对于开发有效的抗真菌剂和了解它们对特定病原体的作用机制至关重要 (Kaddouri et al., 2022)。

抗癌研究

吡唑啉衍生物的合成和生物学评估揭示了它们作为抗癌剂的巨大潜力。这些化合物表现出广泛的生物活性,其中许多对各种癌细胞系表现出疗效。该研究包括开发新的合成策略以增强吡唑啉衍生物的抗癌活性,这凸显了这些化合物在持续寻找新型治疗剂中的作用 (Ray et al., 2022)。

单胺氧化酶抑制

吡唑啉衍生物已被确定为单胺氧化酶(MAO)的有希望的抑制剂,MAO 是一种与神经系统疾病相关的酶。吡唑啉核的结构多样性和修饰已被探索以增强对 MAO-A 和 MAO-B 同工酶的选择性和活性。这些发现对于开发治疗抑郁症和其他精神疾病的新型治疗剂至关重要 (Mathew et al., 2013)。

安全和危害

作用机制

Target of Action

The primary target of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine is dipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose homeostasis .

Mode of Action

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby enhancing their ability to stimulate insulin secretion in response to elevated blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the incretin pathway . By inhibiting DPP-4, the compound prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in reduced hepatic glucose production and improved glucose control .

Pharmacokinetics

These compounds are selective and orally active DPP-4 inhibitors, suggesting that 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine may also have good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include enhanced insulin secretion, reduced glucagon release, and improved glucose control . These effects can help manage blood glucose levels in individuals with diabetes .

属性

IUPAC Name |

1-(5-methyl-2-phenylpyrazol-3-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-10(14)8-13-9-11(2)15-16(13)12-6-4-3-5-7-12/h3-7,9-10H,8,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRLVKNGJYRHQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)CC(C)N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propan-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)

![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(5-methylisoxazol-4-yl)methanone](/img/structure/B2802413.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2802417.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802418.png)

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]-1,3-difluorobenzene](/img/structure/B2802420.png)

![2-(7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2802423.png)

![N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2802427.png)